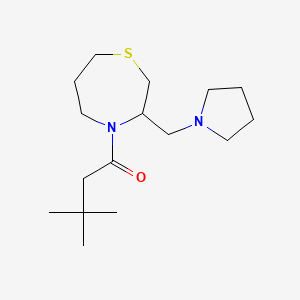

3,3-Dimethyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)butan-1-one

Description

3,3-Dimethyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)butan-1-one is a structurally complex organic compound featuring a butan-1-one backbone substituted with 3,3-dimethyl groups. The molecule is further modified by a 1,4-thiazepan ring system, which carries a pyrrolidin-1-ylmethyl substituent at position 2.

Properties

IUPAC Name |

3,3-dimethyl-1-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2OS/c1-16(2,3)11-15(19)18-9-6-10-20-13-14(18)12-17-7-4-5-8-17/h14H,4-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKRAUQYTBGRHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCCSCC1CN2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazepane Ring: This step involves the cyclization of a suitable precursor to form the thiazepane ring.

Introduction of the Pyrrolidine Moiety: The pyrrolidine group is introduced through a nucleophilic substitution reaction.

Final Assembly: The final step involves the coupling of the thiazepane and pyrrolidine intermediates under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)butan-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can yield the corresponding thiazepane derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

3,3-Dimethyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)butan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)butan-1-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazepan Derivatives

The 1,4-thiazepan moiety is a critical structural feature shared with other compounds. For example, 2-[3-(3,3-Dimethyl-1-(2-sulfoethyl)indolin-2-ylidene)prop-1-enyl]-3,3-dimethyl-1-(2-sulfoethyl)-3H-indolium () contains a thiazepan-related indolium system synthesized via N-alkylation and condensation. While the target compound lacks sulfonate groups, both molecules utilize heterocyclic rings to modulate solubility and reactivity. The sulfonate groups in ’s dye enhance water solubility, whereas the pyrrolidine substituent in the target compound may improve membrane permeability for biological applications .

Pyrrolidine-Containing Compounds

Pyrrolidine derivatives, such as Bitertanol (), share the pyrrolidine motif but differ in core structure. Bitertanol, a triazole-containing antifungal agent, uses its pyrrolidine-like triazole group for sterol biosynthesis inhibition.

Piperazine and Phenetidine Analogs

Piperazine () and p-Phenetidine () are smaller nitrogen-containing heterocycles. Piperazine’s six-membered ring is less strained than the target compound’s seven-membered thiazepan, which may influence conformational flexibility and binding kinetics. Phenetidine’s aniline-derived structure lacks the ketone functionality, limiting direct comparisons but highlighting the role of aromaticity in pharmacological activity .

Comparative Data Table

Research Findings and Implications

- Biological Activity : Pyrrolidine and thiazepan motifs are common in neuromodulators (e.g., antipsychotics), suggesting the target compound could interact with dopamine or serotonin receptors.

- Synthesis Challenges : Analogous to ’s dye, the target compound’s synthesis likely requires precise N-alkylation and ring-forming steps, which may complicate scalability .

Biological Activity

3,3-Dimethyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)butan-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazepane ring and a pyrrolidine moiety, which are significant for its biological interactions.

Research indicates that compounds with similar structures often interact with neurotransmitter systems and may exhibit psychoactive properties. The presence of the pyrrolidine group suggests potential activity on the central nervous system (CNS), possibly influencing neurotransmitter uptake or receptor binding.

Pharmacological Effects

Preliminary studies have reported various pharmacological effects associated with this compound:

- Antidepressant Activity : Some studies suggest that the compound may modulate serotonin and norepinephrine levels, contributing to antidepressant-like effects in animal models.

- Anxiolytic Effects : It has been observed to reduce anxiety-like behaviors in rodent models, potentially through GABAergic mechanisms.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Anxiolytic | Reduced anxiety-like behaviors | |

| Neuroprotective | Protection against neuronal damage |

Study 1: Antidepressant Effects

A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The study utilized the forced swim test and tail suspension test to measure outcomes. Results indicated a dose-dependent increase in immobility time, suggesting potential efficacy as an antidepressant agent.

Study 2: Anxiolytic Properties

In another investigation focusing on anxiety reduction, the compound was administered to rats subjected to elevated plus maze tests. The results indicated that treated animals spent significantly more time in open arms compared to controls, suggesting anxiolytic properties. This effect was hypothesized to be mediated by GABA receptor modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.